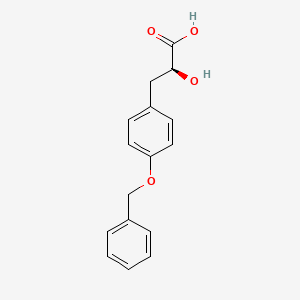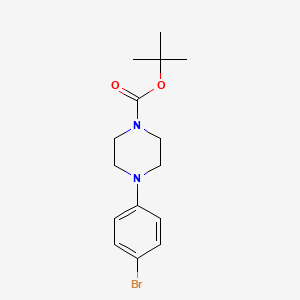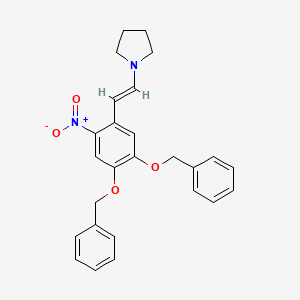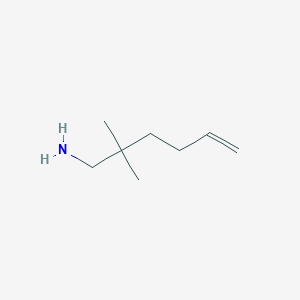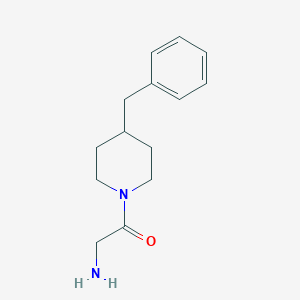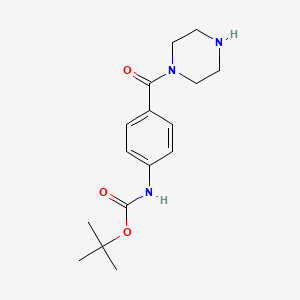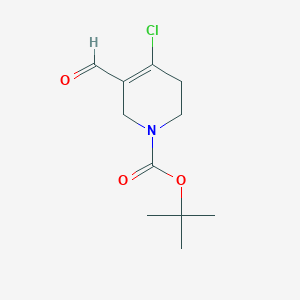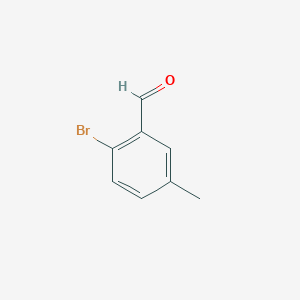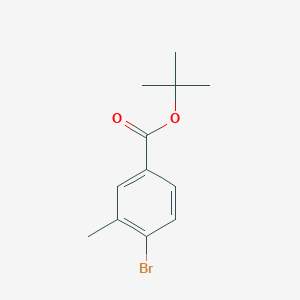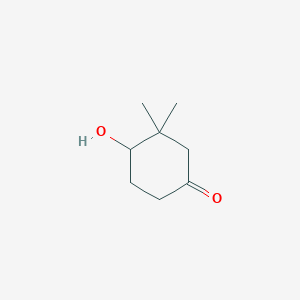
4-Hydroxy-3,3-dimethylcyclohexanone
Overview
Description
4-Hydroxy-3,3-dimethylcyclohexanone is an organic compound with the molecular formula C8H14O2. It is a key intermediate in the synthesis of various chemical compounds, including inhibitors of human acetylcholinesterase (hAChE) . This compound is notable for its unique structure, which includes a hydroxyl group and two methyl groups attached to a cyclohexanone ring.
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-3,3-dimethylcyclohexanone is the human Acetylcholinesterase (hAChE) enzyme . hAChE plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
It’s known that hache inhibitors typically work by binding to the active site of the enzyme, preventing it from interacting with acetylcholine and thus inhibiting its breakdown .
Biochemical Pathways
The compound is involved in the cholinergic pathway, where it inhibits the breakdown of acetylcholine by hAChE. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
By inhibiting hAChE and increasing acetylcholine levels, this compound can enhance cholinergic transmission. This can have various effects depending on the specific neural pathways involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with hAChE .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Hydroxy-3,3-dimethylcyclohexanone involves the microbial reduction of 2,2-dimethylcyclohexane-1,3-dione using baker’s yeast . The process includes the following steps:
- Dissolve 2,2-dimethylcyclohexane-1,3-dione in ethanol.
- Add the solution to a fermenting mixture of water, sucrose, and baker’s yeast.
- Stir the mixture at 30°C for 40-48 hours.
- Extract the product using ethyl acetate and purify it through filtration and drying.
Industrial Production Methods: Industrial production methods for this compound typically involve similar microbial reduction processes but on a larger scale, with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3,3-dimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: 4-Oxo-3,3-dimethylcyclohexanone.
Reduction: 4-Hydroxy-3,3-dimethylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagent used.
Scientific Research Applications
4-Hydroxy-3,3-dimethylcyclohexanone has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Cyclohexanone: A simpler analog without the hydroxyl and methyl groups.
4-Hydroxycyclohexanone: Lacks the additional methyl groups.
3,3-Dimethylcyclohexanone: Lacks the hydroxyl group.
Uniqueness: 4-Hydroxy-3,3-dimethylcyclohexanone is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various applications .
Properties
IUPAC Name |
4-hydroxy-3,3-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEFGDBEVBAUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCC1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467583 | |
| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888325-29-9 | |
| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
